Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Overview
Description
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical or nucleophilic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Similar in structure but with different substituents.
4-((Trifluoromethyl)sulfonyl)oxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Lacks the methyl ester group.
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: Different position of the carboxylate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C10H7F3N2O5S
- Molecular Weight : 324.24 g/mol
Its structure includes a pyrrolo[2,3-c]pyridine core and a trifluoromethylsulfonyl group, which may enhance its lipophilicity and facilitate cellular uptake, potentially increasing its biological efficacy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to this compound. For example, pyrrole derivatives have shown significant activity against various bacterial strains:
Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrrole Derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
Pyrrole Derivatives | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL |
Pyrrole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL |
These findings suggest that the incorporation of a trifluoromethyl group may enhance the antibacterial potency of related compounds .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to modulate the pharmacokinetic properties of compounds, influencing their absorption and distribution in biological systems .
Case Study: Antituberculosis Activity
Research has indicated that certain derivatives of pyrrole exhibit promising antituberculosis activity. For instance, a modified pyrrole derivative demonstrated an MIC of 5 µM against Mycobacterium tuberculosis, marking it as a lead compound for further development . This finding underscores the potential therapeutic applications of this compound in treating resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, emphasizing the importance of functional groups in enhancing biological activity. The presence of the trifluoromethylsulfonyl moiety was found to significantly improve the potency against various pathogens compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H7F3N2O5S |
---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)7-8(20-21(17,18)10(11,12)13)5-2-3-14-6(5)4-15-7/h2-4,14H,1H3 |
InChI Key |
WKIOIJOXIMJXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1OS(=O)(=O)C(F)(F)F)C=CN2 |
Origin of Product |
United States |
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